molecular formula C20H20ClN3OS B2679537 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide CAS No. 895016-28-1

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

Cat. No. B2679537
CAS RN: 895016-28-1
M. Wt: 385.91
InChI Key: SWRCJZMUFQVWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, also known as CCT251545, is a small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. It is a member of the benzothiazole family of compounds and works by inhibiting the activity of a protein called Mps1 kinase. Mps1 kinase is involved in the regulation of cell division and is often overexpressed in cancer cells, making it a promising target for cancer therapy.

Scientific Research Applications

Antimicrobial and Antitumor Properties

Research has identified compounds structurally related to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide showing significant antimicrobial and antitumor activities. Specifically, pyridine thiazole derivatives have been synthesized, demonstrating increased biological activity in metal complexes compared to free ligands. These complexes showed specificity towards certain bacteria and cancer cell lines, suggesting potential as new bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).

Anticancer Activities

Another study focused on the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives, revealing their significant anticancer activities across multiple cancer cell lines. Among these compounds, specific derivatives exhibited high potency against colorectal and liver cancer cells, surpassing the efficacy of cisplatin, a commonly used chemotherapy drug (A. Al-Majid et al., 2019).

Synthetic Applications and Biological Activities

The versatility of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide and related compounds is further demonstrated in their use in synthesizing a wide range of heterocyclic compounds. These synthetic applications have led to the discovery of compounds with potential antiviral, analeptic, anti-inflammatory, and antipyretic activities, showcasing the broad potential of these chemicals in drug discovery and development (V. Dotsenko et al., 2019).

Inhibition of Kinase Activity

Substituted benzamides, related to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have shown to inhibit kinase activity in a competitive manner with ATP, indicating their potential for therapeutic applications in inhibiting angiogenesis (R. Borzilleri et al., 2006).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c21-16-9-4-10-17-18(16)23-20(26-17)24(13-14-6-5-11-22-12-14)19(25)15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRCJZMUFQVWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide

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